4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide
Description
4-Fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide is a benzamide derivative featuring a fluorine substituent at the 4-position of the benzene ring and a pyrrole moiety attached via a phenyl group. This compound’s structure combines aromatic fluorine (known to enhance metabolic stability and lipophilicity) with a pyrrole group, which may influence π-π stacking interactions in biological systems .
Properties
IUPAC Name |
4-fluoro-N-(4-pyrrol-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-20/h1-12H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUOITFQRFJWMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide typically involves the reaction of 4-fluorobenzoic acid with 4-(1H-pyrrol-1-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
- Pyrrole vs. Heterocyclic Replacements : The pyrrole group in the target compound offers aromaticity but lacks basicity compared to morpholine () or imidazole (). This may reduce solubility but enhance membrane permeability .
- Carboxamide vs.
- Fluorine Substituents : All compared compounds retain a fluorophenyl group, which is associated with improved metabolic stability and target affinity due to its electronegativity and small size .
Biological Activity
4-Fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide, with the chemical formula C17H13FN2O and CAS number 383147-49-7, is a synthetic organic compound notable for its unique structure that includes a fluorine atom and a pyrrole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.
- Molecular Formula: C17H13FN2O
- Molar Mass: 280.3 g/mol
- Boiling Point: Approximately 358.1 °C (predicted)
- Density: 1.18 g/cm³ (predicted)
- pKa: 12.46 (predicted)
These properties suggest a stable compound with potential for various biological interactions due to its lipophilicity and ability to form hydrogen bonds.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme functions by occupying active sites or modulating receptor signaling pathways, leading to various biological effects including:
- Inhibition of cell proliferation
- Induction of apoptosis
Research Findings
Research has indicated that this compound may possess anti-inflammatory and anticancer properties. Its structure allows it to act as a biochemical probe for studying enzyme interactions and protein-ligand binding.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation markers in vitro | |
| Enzyme Inhibition | Modulates activity of specific enzymes |
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth, suggesting its potential as an anticancer agent. The compound was found to induce apoptosis through caspase activation.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. It was shown to decrease levels of pro-inflammatory cytokines in a model of inflammation, indicating its potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide | Lacks carboxamide group | Moderate anticancer activity |
| 4-Fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide | Contains sulfonamide group | Enhanced antimicrobial properties |
The presence of the carboxamide group in this compound contributes significantly to its enhanced biological activities compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation of 4-fluoroaniline derivatives with activated carbonyl intermediates (e.g., isocyanides or acyl chlorides) under controlled pH and temperature. For example, intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride can be reacted with pyrrole-containing precursors. Optimization includes adjusting solvent polarity (e.g., DMF or THF), catalyst selection (e.g., AlCl₃ for Friedel-Crafts acylation), and reaction times (6–24 hours) to improve yields (≥70%) .
Q. Which analytical techniques are critical for characterizing this compound and verifying purity?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is used to assess purity (>95%), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the fluorophenyl and pyrrole substituents. Mass spectrometry (ESI-MS or HRMS) validates molecular weight accuracy (±1 ppm). Differential Scanning Calorimetry (DSC) may assess crystallinity and thermal stability .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Tools like Glide (Schrödinger) enable systematic ligand-receptor docking by sampling conformational, orientational, and positional space. A two-phase approach is used: (1) rough positioning via OPLS-AA force fields, followed by (2) Monte Carlo refinement for pose optimization. Validation against co-crystallized PDB complexes (RMSD <1 Å in ~50% of cases) ensures accuracy. This method identifies key binding residues (e.g., hydrogen bonds with fluorophenyl groups) .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Systematic modification of the pyrrole ring (e.g., substitution with electron-withdrawing groups) and fluorophenyl position (para vs. meta) is evaluated using in vitro assays (e.g., IC₅₀ in cancer cell lines). Analogues with appended piperazine or benzothiazole moieties show improved solubility and target affinity (e.g., Ki <100 nM for kinase inhibition). Computational QSAR models correlate logP values with membrane permeability .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, serum concentration). Standardization via orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) and meta-analysis of dose-response curves (e.g., Hill slopes) clarifies potency. Reproducibility is enhanced using D-optimal experimental design to optimize variables (e.g., pH, incubation time) .
Q. What strategies ensure compound stability during long-term storage or in biological matrices?
- Methodological Answer : Degradation pathways (e.g., hydrolysis of the carboxamide bond) are monitored via accelerated stability studies (40°C/75% RH for 6 months). Lyophilization with cryoprotectants (e.g., trehalose) or storage in inert atmospheres (argon) minimizes oxidative decomposition. In biological studies, protease inhibitors and low-temperature (-80°C) storage preserve integrity .
Q. How does this compound align with regulatory guidelines for preclinical pharmacology studies?
- Methodological Answer : Compliance with ICH guidelines requires rigorous impurity profiling (e.g., identifying genotoxic alerts in pyrrole derivatives) and dose-escalation studies in multiple species (rodent and non-rodent). Pharmacokinetic parameters (AUC, Cmax) must adhere to FDA/EMA thresholds for further development .
Q. What cross-disciplinary approaches integrate synthetic chemistry and computational biology for this compound?
- Methodological Answer : Hybrid workflows combine (1) automated synthesis (e.g., flow chemistry for rapid analog generation) with (2) machine learning models trained on docking scores and ADMET profiles. For example, fragment-based drug design (FBDD) uses crystallographic data to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
